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molecular formula C9H10N2O3S B8685245 N-(2-oxoindolin-5-yl)methanesulfonamide

N-(2-oxoindolin-5-yl)methanesulfonamide

Cat. No. B8685245
M. Wt: 226.25 g/mol
InChI Key: QQUIQJNTCPMFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765748B2

Procedure details

To 5-aminoindolin-2-one (50 mg, 0.34 mmol) in DMF (1 mL) was added methanesulfonyl chloride (51 mg, 0.51 mmol) and DMAP (1 mg). The solution was stirred at rt for 16 h and the product was precipitated with ether, filtered and dried to give 10 mg, 13% of a yellow solid. 1H NMR (400 MHz, CD3OD) δ 7.22 (s, 1H), 7.13 (d, J=8.3 Hz, 1H), 6.87 (d, J=7.6 Hz, 1H), 3.55 (s, 2H), 2.91 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mg
Type
catalyst
Reaction Step One
Yield
13%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH3:12][S:13](Cl)(=[O:15])=[O:14]>CN(C=O)C.CN(C1C=CN=CC=1)C>[O:11]=[C:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([NH:1][S:13]([CH3:12])(=[O:15])=[O:14])[CH:3]=2)[NH:7]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O
Name
Quantity
51 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was precipitated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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